molecular formula C14H13N3O5S B12423888 Sulfanitran-d4

Sulfanitran-d4

Cat. No.: B12423888
M. Wt: 339.36 g/mol
InChI Key: GWBPFRGXNGPPMF-DOGSKSIHSA-N
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Description

Sulfanitran-d4 is a stable isotope-labeled compound, specifically a deuterated form of sulfanitran. It is used primarily in scientific research as a reference standard. The molecular formula of this compound is C14H9D4N3O5S, and it has a molecular weight of 339.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanitran-d4 involves the incorporation of deuterium atoms into the sulfanitran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Sulfanitran-d4 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products Formed

Scientific Research Applications

Sulfanitran-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Sulfanitran-d4 is similar to that of sulfanitran. It acts by inhibiting the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamerazine: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness of Sulfanitran-d4

This compound is unique due to its deuterated nature, which makes it an ideal reference standard for analytical studies. The incorporation of deuterium atoms provides enhanced stability and allows for precise quantification in various research applications .

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

339.36 g/mol

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D

InChI Key

GWBPFRGXNGPPMF-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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